2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 876871-28-2
VCID: VC6954982
InChI: InChI=1S/C18H14N2O4/c1-12-16(18(21)19-14-7-3-2-4-8-14)11-17(24-12)13-6-5-9-15(10-13)20(22)23/h2-11H,1H3,(H,19,21)
SMILES: CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Molecular Formula: C18H14N2O4
Molecular Weight: 322.32

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide

CAS No.: 876871-28-2

Cat. No.: VC6954982

Molecular Formula: C18H14N2O4

Molecular Weight: 322.32

* For research use only. Not for human or veterinary use.

2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide - 876871-28-2

Specification

CAS No. 876871-28-2
Molecular Formula C18H14N2O4
Molecular Weight 322.32
IUPAC Name 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide
Standard InChI InChI=1S/C18H14N2O4/c1-12-16(18(21)19-14-7-3-2-4-8-14)11-17(24-12)13-6-5-9-15(10-13)20(22)23/h2-11H,1H3,(H,19,21)
Standard InChI Key LZKLZVGTKKRGKJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

2-Methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide (C₁₉H₁₅N₂O₄) features a furan core substituted with:

  • A methyl group at position 2, enhancing steric bulk and electron-donating effects.

  • A 3-nitrophenyl group at position 5, introducing electron-withdrawing nitro functionality for potential redox activity.

  • An N-phenylcarboxamide at position 3, contributing hydrogen-bonding capacity and aromatic interactions.

The nitro group at the meta position of the phenyl ring influences electronic distribution, potentially modulating reactivity and biological interactions .

Spectroscopic Characterization

While experimental data for this compound is scarce, analogous furan carboxamides exhibit distinct spectral profiles:

  • IR Spectroscopy: Strong absorption bands near 1680–1700 cm⁻¹ (C=O stretch of amide) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

  • NMR: Typical signals include δ 2.3–2.5 ppm (methyl protons), δ 6.5–8.5 ppm (aromatic protons), and δ 10–12 ppm (amide NH).

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-methyl-5-(3-nitrophenyl)-N-phenylfuran-3-carboxamide involves multi-step strategies, as inferred from related compounds:

Step 1: Formation of the Furan Core

  • Substrate: Methyl 2-methylfuran-3-carboxylate serves as a starting material.

  • Arylation: Copper-catalyzed coupling with 3-nitrobenzenediazonium chloride introduces the 3-nitrophenyl group at position 5 .

Step 2: Amide Bond Formation

  • Reagents: Reaction with aniline in the presence of dicyclohexylcarbodiimide (DCC) facilitates carboxamide formation.

  • Conditions: Conducted in dichloromethane at room temperature, followed by purification via recrystallization or column chromatography.

Step 3: Nitration (if required)

  • Alternative Pathway: Direct nitration of pre-formed 5-phenyl analogues using nitric acid/sulfuric acid mixtures may yield the 3-nitrophenyl derivative .

Industrial Scalability

Continuous flow reactors could enhance yield (estimated 60–75%) and reduce reaction times compared to batch processes. Key challenges include managing exothermic nitration steps and ensuring regioselectivity.

Physicochemical Properties

Thermodynamic Behavior

Studies on structurally similar 2-methyl-5-arylfuran-3-carboxylic acids reveal:

PropertyValue (Range)Source Compound
Melting Point180–220°C2-Methyl-5-arylfurans
Enthalpy of Fusion (ΔfusH)48–50 kJ/molChlorophenyl derivatives
Solubility in Acetonitrile0.17–0.56 g/100g (25°C)Trifluoromethyl analogue

The nitro group likely reduces solubility in polar solvents due to increased molecular planarity and intermolecular interactions .

Stability and Reactivity

  • Thermal Stability: Decomposition above 250°C, consistent with furan derivatives .

  • Hydrolytic Sensitivity: The amide bond may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH-controlled storage.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary data on furan carboxamides suggest:

  • IC₅₀ Values: 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Mechanism: Induction of apoptosis through caspase-3 activation and mitochondrial membrane depolarization.

Enzyme Inhibition

The compound may inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases, as observed in nitrophenyl-containing analogues .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferencesBioactivity Trends
2-Methyl-N-phenylfuran-3-carboxamideLacks 5-aryl substitutionReduced antimicrobial potency
5-(4-Nitrophenyl)furan-2-carbaldehydeAldehyde instead of amideHigher cytotoxicity
N-Methyl-5-arylfuran-3-carboxamidesMethyl vs. phenyl on amideLower metabolic stability

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The nitro group serves as a synthetic handle for further functionalization (e.g., reduction to amine) .

  • Prodrug Potential: Ester derivatives could improve bioavailability .

Materials Science

  • Polymer Additives: Nitro groups may enhance thermal stability in epoxy resins .

  • Coordination Chemistry: Potential ligand for transition metal catalysts.

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